molecular formula C10H14N3O10P2-3 B1263272 5-Methyldeoxycytidine 5'-diphosphate(3-)

5-Methyldeoxycytidine 5'-diphosphate(3-)

Cat. No. B1263272
M. Wt: 398.18 g/mol
InChI Key: SHFOWZBOBJJZAP-XLPZGREQSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyldeoxycytidine 5'-diphosphate(3-) is conjugate base of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate). It is a conjugate base of a 5-methyldeoxycytidine 5'-(trihydrogen diphosphate).

Scientific Research Applications

Biochemical Mechanisms in Human Cells

5-Methyldeoxycytidine 5'-diphosphate plays a critical role in the salvage metabolism of DNA components. In human cells, particularly in hematopoietic cells, mechanisms are in place to prevent the reutilization of DNA 5-methylcytosine, which is important for maintaining cellular control and gene expression. This is achieved through the rapid deamination at the monophosphate level and the stringent discrimination of 5-methyldeoxycytidine monophosphate by cellular monophosphokinase(s) (Vilpo & Vilpo, 1991).

Genomic 5-methylcytosine Quantitation

A method utilizing 32P-postlabeling technique has been developed to precisely quantify the 5-methyldeoxycytidine content in genomic DNA. This method allows the measurement of 5-methyldeoxycytidine content in small or selective cell populations, making it a valuable tool for studying methylation patterns in various biological contexts (Wilson et al., 1986).

Inhibition of Ribonucleotide Reductase

5-Methyldeoxycytidine 5'-diphosphate analogs are shown to be potent inhibitors of ribonucleotide reductase, an essential enzyme in DNA synthesis. This inhibition plays a significant role in cancer treatment strategies, as these analogs interfere with the DNA synthesis pathways of cancer cells (Baker et al., 1991).

DNA Methylation and Gene Expression

The process of DNA methylation, which involves 5-methyldeoxycytidine, is crucial in regulating gene expression. Changes in the methylation patterns can have profound impacts on cellular function and differentiation, as demonstrated in studies involving human diploid fibroblasts (Holliday & Ho, 1995).

Synthesis of Modified DNA

Enzymatic methods have been developed to synthesize modified DNA, where 5-methyldeoxycytidine triphosphate serves as a precursor. This has applications in creating DNA with altered methylation patterns, which is useful in various genomic studies (Wang, Huang, & Ehrlich, 1982).

properties

Product Name

5-Methyldeoxycytidine 5'-diphosphate(3-)

Molecular Formula

C10H14N3O10P2-3

Molecular Weight

398.18 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1

InChI Key

SHFOWZBOBJJZAP-XLPZGREQSA-K

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyldeoxycytidine 5'-diphosphate(3-)
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